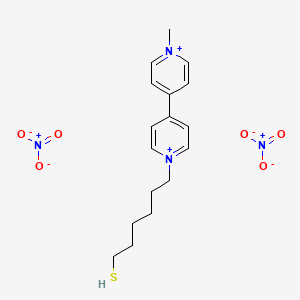![molecular formula C9H18O3 B14207866 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol CAS No. 830345-56-7](/img/structure/B14207866.png)
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol typically involves the reaction of 2-methyl-2-propen-1-ol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product. The process often involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of plastics, resins, and other materials where controlled polymerization is required.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol exerts its effects involves the generation of free radicals. The peroxide bond (ROOR’) is relatively weak and can easily break to form two free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
trans-Rose oxide: A stereoisomer with similar structural features but different reactivity and applications.
2-Methyl-2-propen-1-ol: A related compound that serves as a precursor in the synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol.
1,1-Dicyclopropyl-prop-2-en-1-ol: Another compound with similar structural elements but distinct chemical properties.
Uniqueness
This compound is unique due to its specific peroxide structure, which imparts distinct reactivity and applications. Its ability to generate free radicals makes it particularly valuable in polymerization and other chemical processes where controlled initiation of reactions is required.
Propiedades
Número CAS |
830345-56-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-hydroperoxy-3-methyl-1-(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-11-6-5-9(3,4)12-10/h10H,1,5-7H2,2-4H3 |
Clave InChI |
XHEAZOOTWAJNCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCCC(C)(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


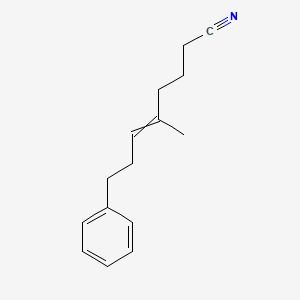
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
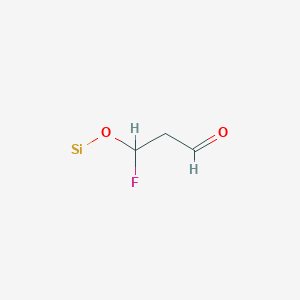
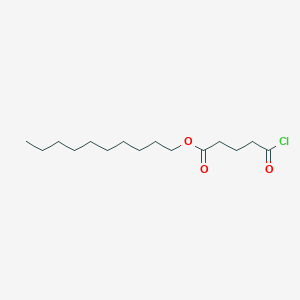
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)



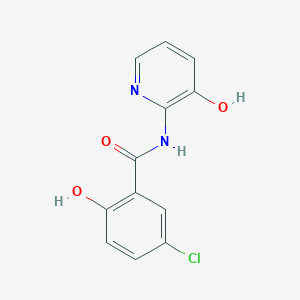

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
